molecular formula C8H5BrN2 B1282270 1-Bromophthalazine CAS No. 3660-91-1

1-Bromophthalazine

Cat. No. B1282270
CAS RN: 3660-91-1
M. Wt: 209.04 g/mol
InChI Key: OGSHJLOGCXPYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromophthalazine is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom attached to the phthalazine ring, a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The interest in 1-bromophthalazine and its derivatives stems from their diverse chemical reactivity and their ability to act as building blocks for more complex molecular architectures .

Synthesis Analysis

The synthesis of 1-bromophthalazine and its derivatives has been explored through various methodologies. A notable approach is the ultrasound-promoted catalyst-free one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones using 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a neutral reaction medium . This method has been shown to be effective for a broad range of aldehydes, yielding products without byproducts. Another synthesis route involves the use of a novel Bronsted acidic ionic liquid, 3-sulfonic acid 1-imidazolopyridinium hydrogen sulfate ([Simp]HSO4), which acts as an efficient catalyst for the preparation of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives through a one-pot, multi-component condensation . Additionally, the synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones via palladium-catalyzed sulfanylation of substituted 4-bromophthalazin-1(2H)-ones has been described, highlighting a four-step sequence that includes cyclization, bromination, alkylation, and coupling reactions .

Molecular Structure Analysis

The molecular structure of 1-bromophthalazine derivatives is crucial for understanding their chemical properties and reactivity. The crystal structure of related heterocyclic compounds, such as hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine, has been determined using three-dimensional diffractometer data, providing insights into the molecular geometry and conformation of the bicyclic ring system . Such structural analyses are essential for the rational design of new compounds with desired properties.

Chemical Reactions Analysis

1-Bromophthalazine and its derivatives participate in various chemical reactions that are significant for the synthesis of pharmacologically active compounds. For instance, substituted [1,2,4]triazolo[4,3-a]phthalazines have been identified as potent inhibitors of diverse bromodomains, including those outside the BET subfamily, indicating their potential as selective bromodomain inhibitors . The reactivity of bromoethylsulfonium salt, which can be related to the reactivity of bromophthalazines, has been utilized for the synthesis of 1,4-heterocyclic compounds such as morpholines and benzoxazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromophthalazine derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, which is important for their application in drug design and material science. The use of ionic liquids in the synthesis of phthalazine derivatives not only provides a green chemical transformation but also allows for the recycling of the catalyst without loss of activity, indicating the stability and reusability of these reaction media . Quantitative preparation methods have been developed to synthesize chloro- and bromophthalazines, which are essential for further functionalization and application of these compounds .

properties

IUPAC Name

1-bromophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSHJLOGCXPYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315976
Record name 1-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromophthalazine

CAS RN

3660-91-1
Record name 1-Bromophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3660-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromophthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromophthalazine
Reactant of Route 2
Reactant of Route 2
1-Bromophthalazine
Reactant of Route 3
1-Bromophthalazine
Reactant of Route 4
1-Bromophthalazine
Reactant of Route 5
1-Bromophthalazine
Reactant of Route 6
1-Bromophthalazine

Citations

For This Compound
5
Citations
A Hirsch, D Orphanos - Canadian Journal of chemistry, 1965 - cdnsciencepub.com
… No reference to the preparation of 1-bromophthalazine is available. … The product reacted acidic, and obviously was the hydrobromide salt of 1-bromophthalazine. On heating over 210, it …
Number of citations: 16 cdnsciencepub.com
Z Malinowski, E Fornal, B Sierocińska, R Czeczko… - Tetrahedron, 2016 - Elsevier
… A resealable Schlenk flask was charged with appropriate 2-substituted-4-bromophthalazinone 4, 10a–12a or 8-bromo-2-methylpyridopyridazinone 9 or 1-bromophthalazine 12b (0.418 …
Number of citations: 7 www.sciencedirect.com
JJ Lafferty - 1965 - search.proquest.com
… was Isolated that was believed to be 1-bromophthalazine • The infrared spectrum was similar to that of … The crude mater ial believed to be 1-bromophthalazine was dissolved in dimethyl…
Number of citations: 0 search.proquest.com
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com
Y Şahin - 2021 - search.proquest.com
Within the past two decades, a powerful class of new reactions that introduces oxidized functionality to (sp 3) CH bonds has emerged and gained tremendous attention since it can …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.